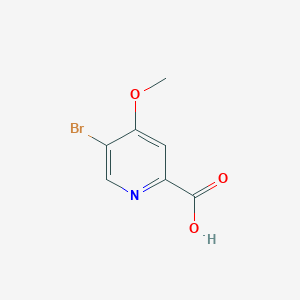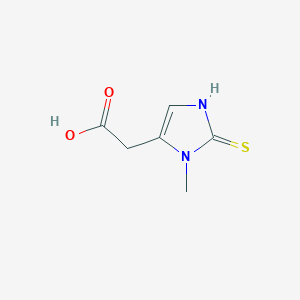
5-Bromo-4-methoxypicolinic acid
Vue d'ensemble
Description
5-Bromo-4-methoxypicolinic acid is a chemical compound with the molecular formula C7H6BrNO3 . It is a derivative of picolinic acid, which is itself a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methoxypicolinic acid is characterized by the presence of a bromine atom and a methoxy group attached to a picolinic acid core . The exact positions of these substituents on the picolinic acid ring can vary, leading to different isomers .Applications De Recherche Scientifique
Antibacterial Agent Development
5-Bromo-4-methoxypicolinic acid: has been explored for its potential use in developing new antibacterial agents. The compound’s structure allows it to be incorporated into synthetic bis-indole alkaloids, which have shown promising antibacterial activities against various strains of bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus .
Cheminformatics
In cheminformatics, 5-Bromo-4-methoxypicolinic acid is used to predict the biological activities of synthetic compounds. By integrating synthetic libraries with bioactivity data, researchers can analyze the overlap with marine natural product chemical diversity and guide biological evaluations .
Synthetic Chemistry
This compound serves as a key intermediate in synthetic chemistry, particularly in the synthesis of complex natural product scaffolds. Its incorporation into diverse synthetic strategies enhances the bioactive chemical space of natural products .
Crystallography
The crystal structure of 5-Bromo-4-methoxypicolinic acid provides valuable insights into the bonding and arrangement of molecules, which is crucial for understanding the physical and chemical properties of new compounds .
Industrial Process Scale-Up
5-Bromo-4-methoxypicolinic acid: is involved in novel and practical industrial process scale-ups. It is used in the development of efficient synthetic routes for large-scale production of pharmaceuticals and other chemical products .
Marine Natural Product Synthesis
The compound is used in the synthesis of marine natural products, such as echinosulfonic acid-inspired bis-indole alkaloids. These products have significant potential in drug discovery, particularly for their antibacterial properties .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETHWISOHPPPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxypicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)





![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)

![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)
![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)
![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)